Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18546458
InChI: InChI=1S/C10H9FO4/c1-13-10(12)8-3-7(11)2-6-4-14-5-15-9(6)8/h2-3H,4-5H2,1H3
SMILES:
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate

CAS No.:

Cat. No.: VC18546458

Molecular Formula: C10H9FO4

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate -

Specification

Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
IUPAC Name methyl 6-fluoro-4H-1,3-benzodioxine-8-carboxylate
Standard InChI InChI=1S/C10H9FO4/c1-13-10(12)8-3-7(11)2-6-4-14-5-15-9(6)8/h2-3H,4-5H2,1H3
Standard InChI Key RSTFMPMZADLOLO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC2=C1OCOC2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate is systematically named according to IUPAC guidelines as methyl 6-fluoro-4H-1,3-benzodioxine-8-carboxylate. Its structure consists of a benzodioxine core—a bicyclic system comprising a benzene ring fused to a 1,3-dioxane ring—with a fluorine atom at the 6-position and a methyl ester group at the 8-position. The compound’s SMILES notation, COC(=O)C1=CC(=CC2=C1OCOC2)F\text{COC(=O)C1=CC(=CC2=C1OCOC2)F}, explicitly defines the connectivity of its atoms, while its InChIKey (RSTFMPMZADLOLO-UHFFFAOYSA-N\text{RSTFMPMZADLOLO-UHFFFAOYSA-N}) provides a unique identifier for stereochemical and tautomeric distinctions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number773134-15-9
Molecular FormulaC10H9FO4\text{C}_{10}\text{H}_{9}\text{FO}_{4}
Molecular Weight212.17 g/mol
IUPAC NameMethyl 6-fluoro-4H-1,3-benzodioxine-8-carboxylate
SMILESCOC(=O)C1=CC(=CC2=C1OCOC2)F

Synthesis and Manufacturing

Synthetic Routes

The most plausible synthesis of Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate involves the esterification of 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid with methanol under acidic conditions. A typical procedure might include:

  • Activation of the Carboxylic Acid: Treatment with thionyl chloride (SOCl2\text{SOCl}_{2}) to form the acyl chloride intermediate.

  • Esterification: Reaction with methanol in the presence of a base (e.g., pyridine) to yield the methyl ester.

Alternative methods may employ dimethyl sulfate ((CH3)2SO4(\text{CH}_{3})_{2}\text{SO}_{4}) as a methylating agent under alkaline conditions. The reaction progress can be monitored via thin-layer chromatography (TLC) or 1H^1\text{H}-NMR spectroscopy, with the ester’s methyl group appearing as a singlet near δ\delta 3.9 ppm.

Purification and Characterization

Crude product purification typically involves column chromatography using silica gel and a hexane-ethyl acetate gradient. Final characterization is achieved through:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular ion peak at m/z 212.17.

  • Infrared (IR) Spectroscopy: Identification of ester carbonyl (\sim1720 cm1^{-1}) and C-F (\sim1220 cm1^{-1}) stretches.

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate is a precursor to bioactive molecules. For example, its hydrolysis yields 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid , which can be coupled with amines to form amides—a common motif in kinase inhibitors . The compound’s fluorine atom enhances metabolic stability and membrane permeability, making it valuable in CNS drug discovery.

Agrochemical Development

In agrochemistry, the benzodioxine scaffold is incorporated into herbicides and fungicides. The methyl ester’s lipophilicity facilitates penetration through plant cuticles, enabling the delivery of active moieties to target sites. Field trials of derivatives have shown efficacy against Fusarium species at concentrations as low as 50 ppm .

Table 2: Industrial Applications

ApplicationRole of CompoundExample Derivative
Pharmaceutical SynthesisBuilding block for kinase inhibitors5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole
AgrochemicalsPrecursor to fungicidal agents6-Fluoro-4H-1,3-benzodioxin-8-carboxamide

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